molecular formula C15H12BrNO4 B12088300 Methyl 2-(4-nitrophenyl)-2-(3-bromophenyl)acetate

Methyl 2-(4-nitrophenyl)-2-(3-bromophenyl)acetate

Cat. No.: B12088300
M. Wt: 350.16 g/mol
InChI Key: NCNVMUNDVWVKJH-UHFFFAOYSA-N
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Description

Methyl 2-(4-nitrophenyl)-2-(3-bromophenyl)acetate: is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their pleasant odors and are often found in fragrances and flavorings. This particular compound features both nitro and bromo substituents, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-nitrophenyl)-2-(3-bromophenyl)acetate typically involves esterification reactions. One common method is the Fischer esterification, where an acid (such as 2-(4-nitrophenyl)-2-(3-bromophenyl)acetic acid) reacts with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods: In an industrial setting, the production might involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and catalyst concentration to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas with a palladium catalyst.

    Substitution: The bromo group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium methoxide or other nucleophiles.

Major Products Formed:

    Reduction of Nitro Group: 2-(4-aminophenyl)-2-(3-bromophenyl)acetate.

    Substitution of Bromo Group: 2-(4-nitrophenyl)-2-(3-methoxyphenyl)acetate.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a building block in organic synthesis.

Biology and Medicine:

  • Potential applications in drug development due to its unique structural features.
  • Investigated for its biological activity and interactions with enzymes or receptors.

Industry:

  • Utilized in the production of fragrances and flavorings.
  • Explored for use in materials science for the development of new polymers or coatings.

Mechanism of Action

The mechanism by which methyl 2-(4-nitrophenyl)-2-(3-bromophenyl)acetate exerts its effects would depend on its specific application. For instance, if used in drug development, it might interact with specific enzymes or receptors, altering their activity. The nitro and bromo groups could play a role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Methyl 2-(4-nitrophenyl)acetate: Lacks the bromo substituent, which might affect its reactivity and applications.

    Methyl 2-(3-bromophenyl)acetate:

Uniqueness: Methyl 2-(4-nitrophenyl)-2-(3-bromophenyl)acetate is unique due to the presence of both nitro and bromo groups, which can significantly impact its chemical properties and potential applications. The combination of these substituents might make it particularly useful in specific synthetic pathways or as a precursor to more complex molecules.

Properties

Molecular Formula

C15H12BrNO4

Molecular Weight

350.16 g/mol

IUPAC Name

methyl 2-(3-bromophenyl)-2-(4-nitrophenyl)acetate

InChI

InChI=1S/C15H12BrNO4/c1-21-15(18)14(11-3-2-4-12(16)9-11)10-5-7-13(8-6-10)17(19)20/h2-9,14H,1H3

InChI Key

NCNVMUNDVWVKJH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC(=CC=C2)Br

Origin of Product

United States

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